1-[(4-Tert-butylphenyl)sulfonyl]-3,5-dimethylpiperidine
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Overview
Description
1-[(4-Tert-butylphenyl)sulfonyl]-3,5-dimethylpiperidine is an organic compound with the molecular formula C17H27NO2S It is a derivative of piperidine, featuring a sulfonyl group attached to a tert-butylphenyl ring
Mechanism of Action
Target of Action
The primary target of the compound “1-[(4-Tert-butylphenyl)sulfonyl]-3,5-dimethylpiperidine” is the enzyme Corticosteroid 11-beta-dehydrogenase isozyme 1 . This enzyme plays a crucial role in the conversion of cortisol to the inactive metabolite cortisone, and the conversion of 7-ketocholesterol to 7-beta-hydroxycholesterol .
Mode of Action
The compound interacts with its target enzyme by catalyzing the reversible conversion of cortisol to cortisone and 7-ketocholesterol to 7-beta-hydroxycholesterol . This interaction results in the modulation of the enzyme’s activity, thereby influencing the levels of cortisol and 7-ketocholesterol in the body .
Biochemical Pathways
The compound affects the biochemical pathway involving the metabolism of cortisol and 7-ketocholesterol. By interacting with the Corticosteroid 11-beta-dehydrogenase isozyme 1, it influences the conversion rates of these substances, potentially impacting various physiological processes that depend on these metabolites .
Result of Action
The molecular and cellular effects of the compound’s action would be primarily related to its impact on the levels of cortisol and 7-ketocholesterol in the body. By modulating the activity of the Corticosteroid 11-beta-dehydrogenase isozyme 1, it could potentially influence various physiological processes that depend on these metabolites .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Tert-butylphenyl)sulfonyl]-3,5-dimethylpiperidine typically involves the reaction of 3,5-dimethylpiperidine with 4-tert-butylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include:
- Solvent: Anhydrous dichloromethane or ethanol
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Tert-butylphenyl)sulfonyl]-3,5-dimethylpiperidine undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or sulfides.
Electrophilic Aromatic Substitution: The tert-butylphenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of various substituted piperidine derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or sulfides.
Scientific Research Applications
1-[(4-Tert-butylphenyl)sulfonyl]-3,5-dimethylpiperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-Tert-butylphenyl)sulfonyl]piperazine
- 4-tert-Butylphenyl sulfone
- 4-tert-Butylphenol
Uniqueness
1-[(4-Tert-butylphenyl)sulfonyl]-3,5-dimethylpiperidine is unique due to the presence of both the tert-butylphenyl and sulfonyl groups, which confer distinct chemical properties. Its structural features allow for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-(4-tert-butylphenyl)sulfonyl-3,5-dimethylpiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2S/c1-13-10-14(2)12-18(11-13)21(19,20)16-8-6-15(7-9-16)17(3,4)5/h6-9,13-14H,10-12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXRXBUNSLNSLSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24787372 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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